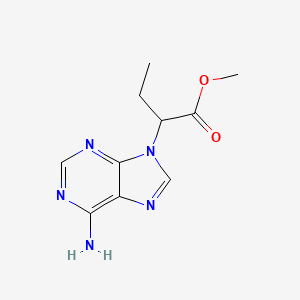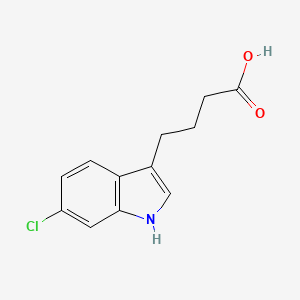
4-(6-chloro-1H-indol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-chloro-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound is characterized by the presence of a chloro-substituted indole ring attached to a butanoic acid chain. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves several steps. One common method starts with the reaction of 6-chloroindole with butanoic acid derivatives. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve refluxing the starting materials in the presence of a strong acid catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the butanoic acid chain.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(6-chloro-1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes . Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparación Con Compuestos Similares
4-(6-chloro-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as indole-3-butyric acid and indole-3-acetic acid. These compounds share a similar indole core but differ in their substituents and side chains. The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs . Similar compounds include:
- Indole-3-butyric acid
- Indole-3-acetic acid
- 4-(1H-indol-3-yl)butanoic acid
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12ClNO2/c13-9-4-5-10-8(2-1-3-12(15)16)7-14-11(10)6-9/h4-7,14H,1-3H2,(H,15,16) |
Clave InChI |
YPPAOBZQRAAQKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
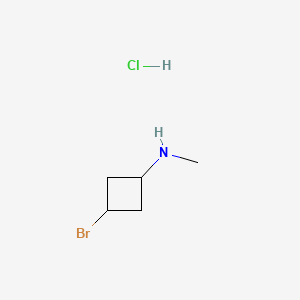

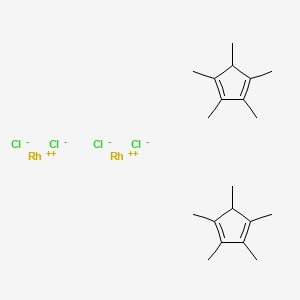
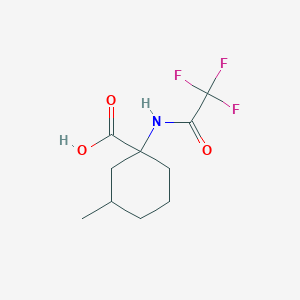
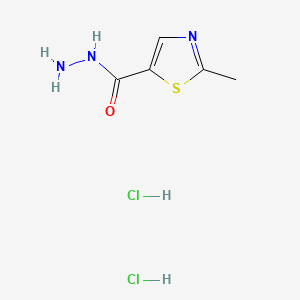
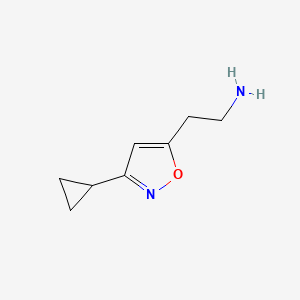
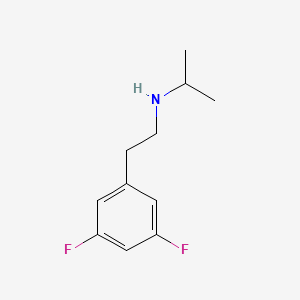
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
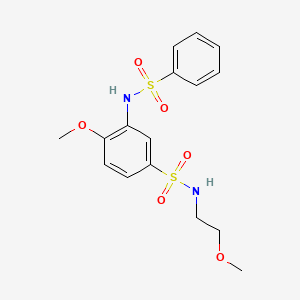
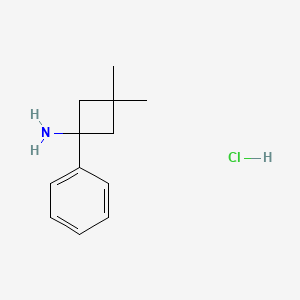

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
